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Disclaimer: The following guide addresses the common issue of missing residues in standard

Protein Data Bank (PDB) files. The term "PDB-Pfp file" did not yield specific results; therefore,

this document assumes a typographical error and focuses on the widely used PDB format. If

"PDB-Pfp" refers to a proprietary or specialized format, please consult the documentation for

the relevant software or database.

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in effectively

managing missing residues within PDB files.

Frequently Asked Questions (FAQs)
Q1: Why are there missing residues in a PDB file?

A1: Missing residues in PDB files are common and typically arise from limitations in

experimental structure determination methods like X-ray crystallography.[1] Flexible regions of

a protein, such as loops or the N and C-termini, may not have well-defined electron density,

making it impossible to accurately determine the atomic coordinates for those residues.[1][2]

Consequently, these disordered regions are often omitted from the final deposited structure.

Q2: How can I check if my PDB file has missing residues?

A2: You can identify missing residues by:
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Checking the REMARK 465 section: The header of a PDB file often contains a "REMARK

465" section that explicitly lists the residues that are present in the sequence but not

observed in the experiment.[3][4]

Visualizing the structure: Molecular visualization software like PyMOL or Chimera can

highlight chain breaks or gaps in the protein backbone, indicating missing residues.

Sequence alignment: Aligning the sequence from the ATOM records in the PDB file with the

full-length sequence from a database like UniProt can reveal discrepancies.

Q3: What are the consequences of ignoring missing residues in my research?

A3: Ignoring missing residues can lead to significant errors in downstream applications such

as:

Molecular dynamics (MD) simulations: A broken chain will introduce artificial termini with

incorrect charges, affecting the electrostatic calculations and overall stability of the

simulation.

Drug discovery and docking studies: Missing loops can alter the shape and accessibility of

binding sites, leading to inaccurate predictions of ligand binding.

Protein engineering and stability prediction: The flexibility and interactions of loops are often

crucial for protein function and stability.

Q4: What is the difference between missing residues and missing atoms?

A4: Missing residues refer to entire amino acids that are absent from the coordinate section of

the PDB file. Missing atoms, on the other hand, occur when some atoms of a residue (typically

in the side chain) are not experimentally observed, while the backbone atoms are present.

Software like Swiss-PdbViewer can often automatically add missing side-chain atoms.

Troubleshooting Guides
This section provides solutions to common problems encountered when dealing with missing

residues.
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Problem 1: My simulation software (e.g., GROMACS)
gives an error about "missing atoms" or "long bonds."

Cause: This error often indicates a chain break due to missing residues. The software

attempts to connect atoms that are far apart, resulting in an error.

Solution:

Identify the missing residues: Use the methods described in FAQ Q2.

Model the missing loop: Employ software like MODELLER, Swiss-PdbViewer, or PyMOL

to build the missing segment.

Validate the model: After modeling, it is crucial to assess the quality of the loop using tools

like PROCHECK to ensure it has reasonable geometry.

Problem 2: The loop I modeled has a high energy or
clashes with the rest of the protein.

Cause:De novo loop modeling can sometimes produce sterically unfavorable conformations.

Solution:

Energy minimization: Perform energy minimization on the newly modeled loop and its

surrounding environment to relieve clashes.

Alternative templates: If using a knowledge-based method, try to find different template

structures that might provide a better starting point for the loop conformation.

Refine the loop: Use specialized loop refinement servers or software to improve the quality

of the modeled region.

Problem 3: My PDB file has missing residues at the N- or
C-terminus.

Cause: The terminal regions of proteins are often highly flexible and disordered.
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Solution:

Assess the importance: Determine if the missing terminal residues are critical for your

research question. If not, it may be acceptable to proceed without modeling them,

especially if they are far from the region of interest.

Model the termini: If the termini are important, you can use software like Swiss-PdbViewer

to add residues to the N- or C-terminus. Be aware that modeling long, flexible termini

without a template can be challenging and may not result in a single, stable conformation.

Data Presentation: Comparison of Software for
Modeling Missing Residues
The following table summarizes and compares popular software tools used to address missing

residues.
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Software Method Type Key Features Ease of Use Availability

MODELLER
Homology/Comp

arative Modeling

Powerful and

flexible for

modeling missing

loops, can use

multiple

templates,

requires

scripting.

Moderate to

Difficult

Free for

academic use

Swiss-

PdbViewer

(DeepView)

Homology

Modeling &

Manual Building

User-friendly

graphical

interface, can

automatically

add missing

atoms and build

loops.

Easy to

Moderate
Free

PyMOL
Visualization &

Manual Building

Excellent for

visualization, has

a "build" tool for

manually adding

residues.

Moderate

Free (open-

source version) /

Paid

PDBFixer
Automated

Repair

Automatically

fixes a range of

PDB issues

including missing

residues and

atoms, ideal for

preparing

structures for

simulation.

Easy
Free (part of the

OpenMM library)
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Rosetta (CCD,

KIC)

Ab initio &

Knowledge-

based

Highly accurate

for de novo loop

prediction,

computationally

intensive.

Difficult
Free for

academic use

Experimental Protocols
Protocol 1: Modeling a Missing Loop using MODELLER
This protocol provides a general workflow for using MODELLER to model a missing loop.

Prepare the input files:

PDB file: The initial structure with the missing residues.

Alignment file (.ali): An alignment of the target sequence (with the missing residues) to the

template structure (the PDB file). The missing residues are represented by gaps in the

template sequence.

Python script (.py): A script that instructs MODELLER to build the model.

Generate the alignment:

Extract the sequence from the ATOM records of your PDB file.

Obtain the full-length sequence of your protein.

Create an alignment file where the PDB sequence contains gaps corresponding to the

missing residues.

Write the MODELLER script:

Use the automodel or loopmodel class in your Python script.

Specify the input PDB file, the alignment file, and the name of the target sequence.

Define the region of the loop to be modeled.
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Run MODELLER: Execute the Python script. MODELLER will generate several models of

the missing loop.

Evaluate the models: Assess the quality of the generated models based on DOPE scores,

GA341 scores, and stereochemical checks (e.g., using PROCHECK). Select the best-

scoring and most reasonable model.

Protocol 2: Adding Missing Residues with Swiss-
PdbViewer
This protocol outlines the steps for adding missing residues using the graphical interface of

Swiss-PdbViewer.

Load the PDB file: Open your PDB file in Swiss-PdbViewer. The software will often

automatically detect and highlight issues like missing atoms.

Identify the chain break: Visually inspect the protein structure to locate the gap where

residues are missing.

Use the "Build Loop" tool:

Select the two residues that flank the gap.

Navigate to the "Build" menu and select "Build Loop".

Swiss-PdbViewer will search a database of known loop conformations and suggest

possible loops to bridge the gap.

Select and refine the loop: Choose the loop that best fits the structure and has the most

favorable geometry. You may need to perform energy minimization to refine the new loop.

Save the new PDB file: Save the modified structure as a new PDB file.

Visualizations
Below are diagrams illustrating key workflows and concepts related to handling missing

residues.
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Caption: Workflow for handling missing residues in a PDB file.
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Caption: Logical relationships of missing residues in PDB files.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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